

Technical Guide: Physicochemical Profiling & Synthesis of H-Ala-Phe-Pro-OH

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Compound of Interest

Compound Name: *H-Ala-Phe-Pro-OH*

CAS No.: 34327-70-3

Cat. No.: B3261383

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Executive Summary

H-Ala-Phe-Pro-OH (AFP) is a bioactive tripeptide widely recognized for its role as an Angiotensin-I-Converting Enzyme (ACE) inhibitor. Predominantly identified in fermented matrices (e.g., soybean paste, sake) and enzymatic hydrolysates, its pharmacological potential relies heavily on the structural synergy between the hydrophobic Phenylalanine (Phe) residue and the conformational rigidity of the C-terminal Proline (Pro).

This guide provides a definitive technical breakdown of AFP, moving from molecular statics to dynamic synthesis protocols. It addresses critical experimental pitfalls—specifically the risk of diketopiperazine (DKP) formation during solid-phase synthesis—and establishes a validated analytical framework for quality control.

Part 1: Molecular Identity & Physicochemical Profile[1]

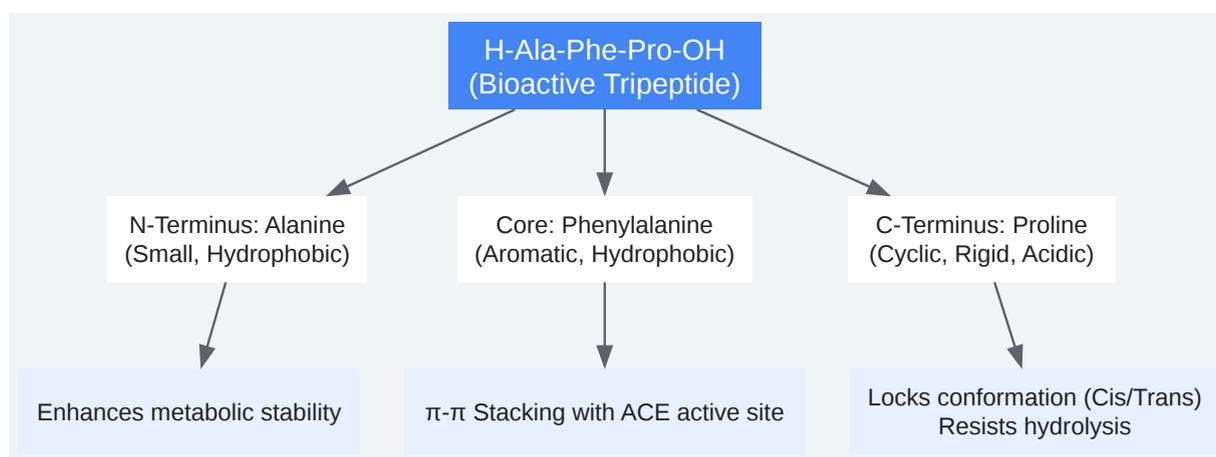
The physicochemical behavior of AFP is dictated by its amphiphilic nature. The central Phenylalanine provides a hydrophobic core, while the terminal Proline induces specific secondary structural turns essential for enzyme active-site docking.

Core Data Table

Parameter	Value / Description	Notes
Sequence	H-L-Ala-L-Phe-L-Pro-OH	N-to-C Terminus
Formula	C ₁₇ H ₂₃ N ₃ O ₄	
Molecular Weight	333.39 g/mol	Average Mass
Monoisotopic Mass	333.1689 Da	Essential for MS identification ([M+H] ⁺ ≈ 334. [1][2][3][4]17)
Isoelectric Point (pI)	~5.5 - 6.0	Predicted based on pKa of termini
Hydrophobicity	Mixed / Amphiphilic	Ala/Phe are hydrophobic; Pro is rigid/lipophilic
Solubility	DMSO, Methanol, Water/ACN	Soluble in polar organic solvents; moderate in pure water
Acidity (pKa)	COOH: ~3.4	C-terminal Proline acid

Structural Logic Diagram (Graphviz)

The following diagram illustrates the hierarchical contribution of each residue to the peptide's overall physicochemical function.



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Figure 1: Structural contributions of individual amino acid residues to the physicochemical properties of AFP.

Part 2: Synthesis & Purification (The "Expert" Protocol)

The Diketopiperazine (DKP) Challenge

Critical Insight: Synthesizing C-terminal Proline peptides on Wang resin is risky. Upon deprotection of the second residue (Phe), the free amine of Phenylalanine can back-bite the ester linkage to the resin, forming a cyclic Diketopiperazine (Phe-Pro-DKP) and cleaving the peptide prematurely.

Solution: Use 2-Chlorotriyl Chloride (2-CTC) Resin. The steric bulk of the trityl linker prevents this cyclization mechanism.

Solid Phase Peptide Synthesis (SPPS) Protocol

Scale: 0.1 mmol | Resin: 2-Chlorotriyl Chloride (Loading ~0.6 mmol/g)

Step 1: Resin Loading (The "First Attachment")

- Swell Resin: Place 2-CTC resin in a reactor; swell with dry Dichloromethane (DCM) for 20 mins.
- Loading Proline: Dissolve Fmoc-Pro-OH (2 eq) and DIPEA (4 eq) in dry DCM. Add to resin. [\[5\]](#)[\[6\]](#)[\[7\]](#)
- Reaction: Agitate for 2 hours at room temperature.
- Capping: Add Methanol (1 mL) to the reaction mixture (15 mins) to cap unreacted chloride sites.
- Wash: DMF (3x), DCM (3x).

Step 2: Elongation Cycle (Iterative)

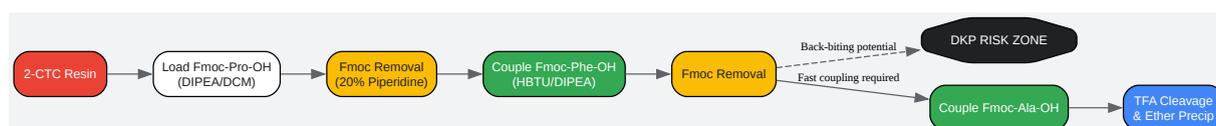
Repeat for Fmoc-Phe-OH, then Fmoc-Ala-OH.

- Deprotection: Treat resin with 20% Piperidine in DMF (2 x 5 mins). Note: Keep times short to minimize DKP risk after Phe coupling.
- Wash: DMF (5x).
- Activation: Dissolve Amino Acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.
- Coupling: Add activated solution to resin. Agitate for 45-60 mins.
- Validation: Perform Kaiser Test (Ninhydrin).
 - Blue beads = Incomplete coupling (Repeat step 3-4).
 - Colorless beads = Complete coupling.

Step 3: Cleavage & Isolation

- Wash Resin: DCM (5x) to remove all DMF traces.
- Cleavage Cocktail: Prepare 95% TFA / 2.5% TIS / 2.5% H₂O.
- Reaction: Add cocktail to resin; agitate for 2 hours.
- Precipitation: Filter filtrate into cold Diethyl Ether (-20°C). Centrifuge to pellet the white precipitate.

Synthesis Workflow Diagram



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Figure 2: SPPS workflow highlighting the critical DKP formation risk zone during Phenylalanine deprotection.

Part 3: Analytical Characterization

Trustworthiness in peptide science comes from rigorous validation. The following methods are standard for confirming the identity and purity of **H-Ala-Phe-Pro-OH**.

HPLC Method (Purity)[5]

- Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% TFA in Water (Milli-Q).
- Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
- Gradient: 5% B to 60% B over 20 minutes.
- Flow Rate: 1.0 mL/min.[8]
- Detection: UV at 220 nm (peptide backbone) and 254 nm (Phe aromatic ring).
- Expected Retention: AFP is moderately hydrophobic. Expect elution around 35-45% B depending on column chemistry.

Mass Spectrometry (Identity)

- Method: ESI-MS (Electrospray Ionization) or MALDI-TOF.
- Mode: Positive Ion Mode.
- Target Signal:
 - $[M+H]^+$ = 334.2 Da
 - $[M+Na]^+$ = 356.2 Da

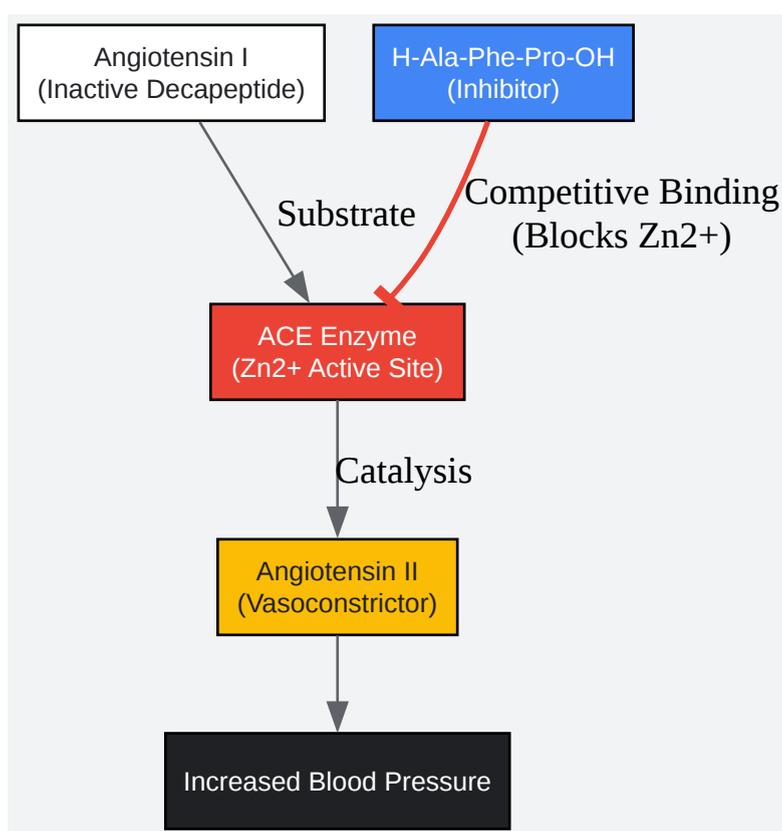
Part 4: Biological Context (ACE Inhibition)[10]

Mechanism of Action

H-Ala-Phe-Pro-OH acts as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE).

- C-Terminal Docking: The Proline residue interacts with the S2' subsite of ACE.
- Zinc Coordination: The free carboxyl group (COOH) of Proline coordinates with the Zn²⁺ ion at the ACE active site, preventing the enzyme from cleaving Angiotensin I to the vasoconstrictor Angiotensin II.
- Hydrophobic Interaction: The Phenylalanine (Phe) side chain engages in hydrophobic/stacking interactions with the S1 subsite.

Biological Pathway Diagram



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Figure 3: Mechanism of ACE inhibition by **H-Ala-Phe-Pro-OH**, preventing the hypertension cascade.

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